molecular formula C8H7BrO B2506949 2-Bromo-6-methylbenzaldehyde CAS No. 176504-70-4

2-Bromo-6-methylbenzaldehyde

Cat. No.: B2506949
CAS No.: 176504-70-4
M. Wt: 199.047
InChI Key: VGOIJJANJVWLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-methylbenzaldehyde is an organic compound with the molecular formula C8H7BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the sixth position. This compound is known for its applications in various chemical syntheses and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-methylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 6-methylbenzaldehyde using bromine or a brominating agent in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methylbenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted benzaldehydes.

    Oxidation Reactions: 2-Bromo-6-methylbenzoic acid.

    Reduction Reactions: 2-Bromo-6-methylbenzyl alcohol.

Scientific Research Applications

2-Bromo-6-methylbenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methylbenzaldehyde involves its reactivity with various molecular targets. The bromine atom and the aldehyde group play crucial roles in its chemical behavior. The compound can act as an electrophile in substitution reactions, where it forms a sigma-bond with nucleophiles. Additionally, the aldehyde group can undergo oxidation or reduction, leading to the formation of different products .

Comparison with Similar Compounds

Comparison: 2-Bromo-6-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to its analogs, it exhibits different reactivity and selectivity in chemical reactions. For instance, the position of the bromine atom influences the compound’s electrophilicity and the types of reactions it can undergo .

Properties

IUPAC Name

2-bromo-6-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOIJJANJVWLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1H NMR (500 MHz, CDCl3) δ [ppm] 7.55 (d, 3J=8.0 Hz 2 H, ar), 7.00 (t, 3J=8.0 Hz 1 H, ar), 6.19 (s, 1 H, CH), 4.33-4.29 (m, 2 H, CH2), 4.02-3.97 (m, 2 H, CH2), 2.44-2.34 (m, 1 H, CH2), 1.44-1.40 (m, 1 H, CH2); 13C{1} NMR (125.77 MHz, CDCl3) δ [ppm] 133.9, 132.5, 129.8, 122.9, 101.6, 66.7, 24.1. The acetal (10.1 g, 31.25 mmol) was dissolved in THF, abs. (200 ml). At −78° C. n-BuLi (15.1 ml, 2.5 M in hexane, 37.8 mmol) was added within 25 min, followed by 90 min additional stirring at that temperature. Then the reaction mixture was treated with methyliodide (5.99 g, 42.2 mmol) and stirred for 25 min at −78° C. Next the reaction mixture was allowed to warm to ambient temperature within 1.5 h. The resulting solution was quenched with HCl (290 ml of a 5 N solution) and stirred for 1.5 h at ambient temperature. The complete deprotection of the aldehyde was checked via GC analysis. Then the reaction mixture was subsequently extracted with diethylether (4×100 ml), the combined organic layers were washed with a 10% solution of sodium thiosulfate (100 ml), water (100 ml), dried over MgSO4, filtered and the volatiles removed in vacuo. The resulting slightly yellow solid was purified via Kugelrohr distillation to afford 50 (5.97 g, 96%) as white crystals. Rf 0.56 (cyclohexane:ethylacetate 10:1).
[Compound]
Name
13C{1}
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetal
Quantity
10.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
15.1 mL
Type
reactant
Reaction Step Three
Quantity
5.99 g
Type
reactant
Reaction Step Four
Name
Yield
96%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.